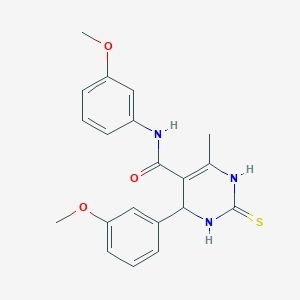
4-(2-toluidino)-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-toluidino)-2H-chromen-2-one is a compound belonging to the class of chromen-2-ones, which are known for their diverse biological activities and applications in various fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-toluidino)-2H-chromen-2-one can be achieved through various methods. One common approach involves the Pechmann condensation, which is a straightforward method for preparing substituted chromen-2-ones. This reaction typically involves the condensation of phenols with β-ketoesters in the presence of a strong acid catalyst . For instance, the reaction of 2-hydroxyacetophenone with ethyl acetoacetate in the presence of sulfuric acid can yield chromen-2-one derivatives .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors and environmentally friendly catalysts to improve yield and reduce waste. Mechanochemical methods, such as high-speed ball milling, have also been explored for the synthesis of chromen-2-one derivatives, offering a greener alternative to traditional methods .
Análisis De Reacciones Químicas
Types of Reactions
4-(2-toluidino)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the chromen-2-one core to chromanone derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically use reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce chromanone derivatives .
Aplicaciones Científicas De Investigación
4-(2-toluidino)-2H-chromen-2-one has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-(2-toluidino)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, leading to its diverse biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Chromen-2-one: The parent compound, which lacks the 2-methylanilino substituent.
Chromen-4-one: A similar compound with a different position of the carbonyl group.
Quinolin-2-one: A structurally related compound with a nitrogen atom in the ring.
Uniqueness
4-(2-toluidino)-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs. This uniqueness makes it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C16H13NO2 |
|---|---|
Peso molecular |
251.28 g/mol |
Nombre IUPAC |
4-(2-methylanilino)chromen-2-one |
InChI |
InChI=1S/C16H13NO2/c1-11-6-2-4-8-13(11)17-14-10-16(18)19-15-9-5-3-7-12(14)15/h2-10,17H,1H3 |
Clave InChI |
GKBOZRCTVKHCJW-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC2=CC(=O)OC3=CC=CC=C32 |
SMILES canónico |
CC1=CC=CC=C1NC2=CC(=O)OC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[4-(dimethylamino)phenyl]-N-(2,3-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B295307.png)
![4-[4-(dimethylamino)phenyl]-N-(2,3-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B295308.png)




![4-[4-(dimethylamino)phenyl]-N-(2-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B295336.png)




